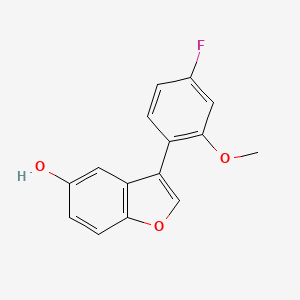
3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Fluoro-4-methoxyphenylboronic acid” is a compound that has been used in the synthesis of various biologically active molecules . It has a linear formula of FC6H3(OCH3)B(OH)2 and a molecular weight of 169.95 .
Synthesis Analysis
While specific synthesis methods for “3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol” were not found, “3-Fluoro-4-methoxyphenylboronic acid” has been used as a reactant in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It has also been used in regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-methoxyphenylboronic acid” is represented by the SMILES string COc1ccc(cc1F)B(O)O . This indicates the presence of a methoxy group (OCH3), a fluorine atom (F), and a boronic acid group (B(OH)2) on a benzene ring.
Chemical Reactions Analysis
As mentioned earlier, “3-Fluoro-4-methoxyphenylboronic acid” has been used in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Fluoro-4-methoxyphenylboronic acid” include a melting point of 206-211 °C and a molecular weight of 169.95 .
Applications De Recherche Scientifique
Serotonin 1A Receptors and Alzheimer's Disease
Research has explored the role of serotonin 1A (5-HT(1A)) receptors in Alzheimer's disease patients. A study utilized a molecular imaging probe, selective for 5-HT(1A) receptors, in conjunction with positron emission tomography (PET) to quantify receptor densities in patients with Alzheimer's, subjects with mild cognitive impairment, and controls. This research highlighted the potential of 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol derivatives in the study of neurological conditions and their diagnostic applications (Kepe et al., 2006).
Fluorination of Ketones
The chemical synthesis domain has seen the application of derivatives for the direct α-fluorination of ketones, highlighting the compound's utility in modifying molecular structures to achieve desired chemical properties. This process allows for regiospecific fluorofunctionalization of ketones without prior activation, demonstrating the compound's versatility in organic synthesis (Stavber et al., 2002).
Antimicrobial and Antioxidant Applications
A series of novel chromone-based 1,2,3-triazoles featuring 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol as a core component demonstrated pronounced antimicrobial activity against various bacterial and fungal strains. This research emphasizes the compound's potential in developing new antimicrobial agents (Dofe et al., 2016).
Development of Anticancer Agents
Compounds derived from 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol have been investigated for their cytotoxic effects, with some showing promise as anticancer agents. For instance, specific neolignans from traditional Chinese medicine exhibited significant inhibitory effects on cancer cell growth, indicating potential therapeutic applications (Ma et al., 2017).
Orexin Receptor Mechanisms in Binge Eating
In neuropharmacology, derivatives of 3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol have been used to study the role of orexin receptors in compulsive food consumption and binge eating disorders in rats. This research highlights the compound's utility in understanding the neurobiological underpinnings of eating disorders and potential therapeutic targets (Piccoli et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-fluoro-2-methoxyphenyl)-1-benzofuran-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO3/c1-18-15-6-9(16)2-4-11(15)13-8-19-14-5-3-10(17)7-12(13)14/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLFKDXASNVGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=COC3=C2C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoro-2-methoxyphenyl)-1-benzofuran-5-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone](/img/structure/B2932087.png)
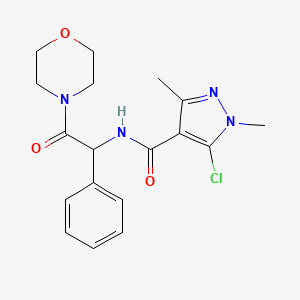
![2-(Benzo[D][1,3]dioxol-5-YL)pyridine](/img/structure/B2932089.png)
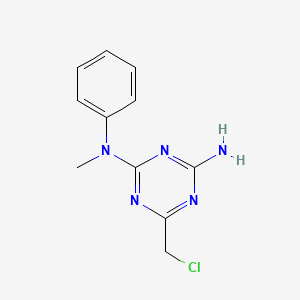
![N-phenethyl-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2932092.png)
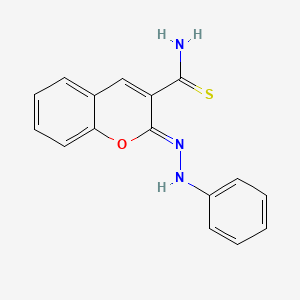
![5H,6H,7H,8H,9H-cyclohepta[c]pyridin-3-amine](/img/structure/B2932097.png)


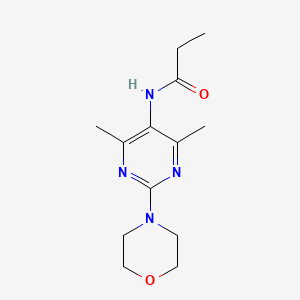
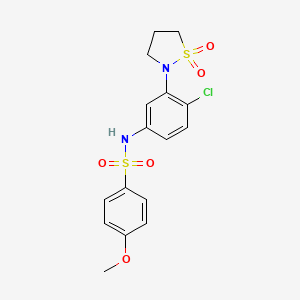
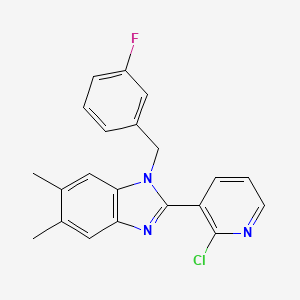
![4-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-7-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2932107.png)
![2-(4-chlorophenyl)-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide](/img/structure/B2932108.png)